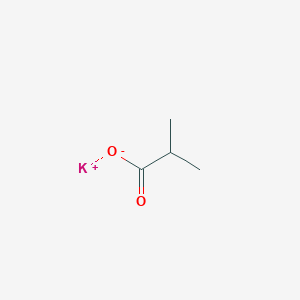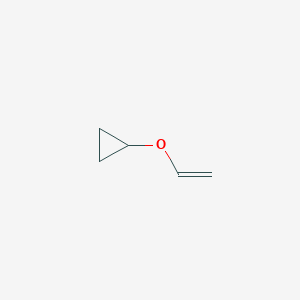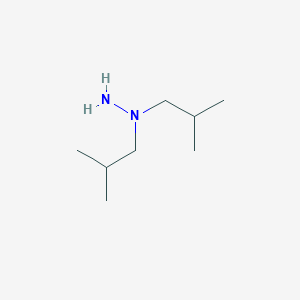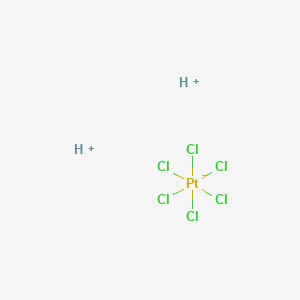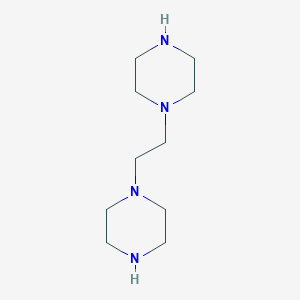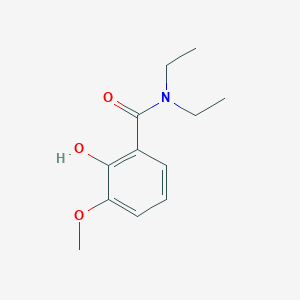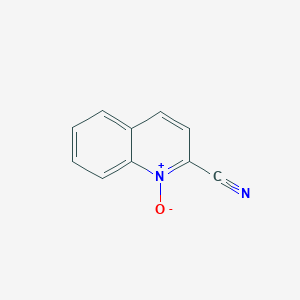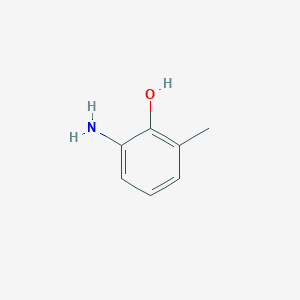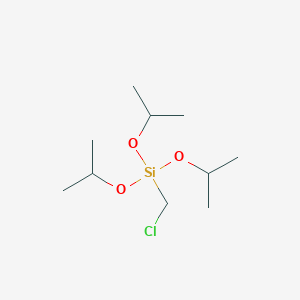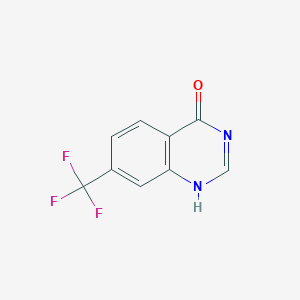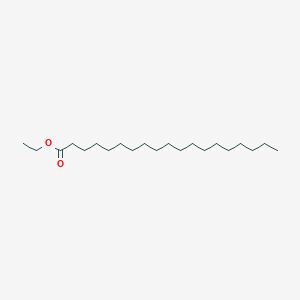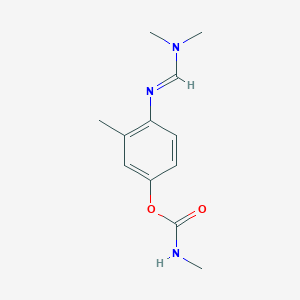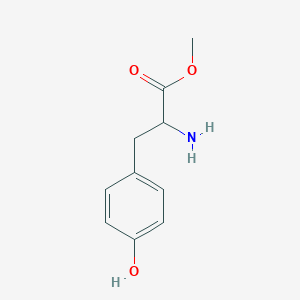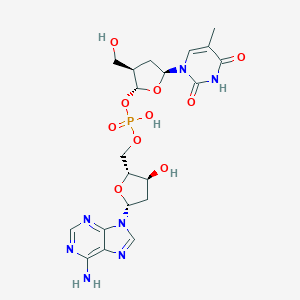
Adenosine, thymidylyl-(3'-5')-2'-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, thymidylyl-(3'-5')-2'-deoxy- is a nucleotide that is synthesized by the enzyme thymidylate synthase. It is involved in DNA synthesis and repair, and also serves as a signaling molecule in various physiological processes. Adenosine, thymidylyl-(3'-5')-2'-deoxy- is a crucial molecule in the field of biochemistry and molecular biology, and its properties and functions have been extensively studied.
Mécanisme D'action
Adenosine, thymidylyl-(3'-5')-2'-deoxy- is incorporated into DNA during replication and repair. It acts as a building block for DNA synthesis, and its presence is essential for the maintenance of genomic stability. Adenosine, thymidylyl-(3'-5')-2'-deoxy- also serves as a signaling molecule, and its levels are tightly regulated in response to various physiological stimuli.
Effets Biochimiques Et Physiologiques
Adenosine, thymidylyl-(3'-5')-2'-deoxy- is essential for DNA synthesis and repair, and its levels are altered in response to various stressors. It also serves as a signaling molecule, and its effects are mediated by specific receptors. Adenosine, thymidylyl-(3'-5')-2'-deoxy- has been implicated in various physiological processes, including inflammation, immune response, and cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
Adenosine, thymidylyl-(3'-5')-2'-deoxy- is a widely used substrate for the study of thymidylate synthase and DNA synthesis. Its availability and stability make it an ideal molecule for biochemical and molecular biology experiments. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise.
Orientations Futures
The study of adenosine, thymidylyl-(3'-5')-2'-deoxy- is an active area of research, and there are many future directions that could be pursued. These include the development of new methods for the synthesis and purification of adenosine, thymidylyl-(3'-5')-2'-deoxy-, the identification of new targets for its signaling effects, and the study of its role in disease states. Additionally, the development of new technologies for the detection and quantification of adenosine, thymidylyl-(3'-5')-2'-deoxy- could lead to new insights into its functions and mechanisms of action.
In conclusion, adenosine, thymidylyl-(3'-5')-2'-deoxy- is a nucleotide that plays an important role in various biological processes. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and its use as a substrate for biochemical and molecular biology experiments is well-established. The study of adenosine, thymidylyl-(3'-5')-2'-deoxy- is an active area of research, and there are many future directions that could be pursued to further our understanding of its functions and mechanisms of action.
Méthodes De Synthèse
The synthesis of adenosine, thymidylyl-(3'-5')-2'-deoxy- involves the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by the enzyme thymidylate synthase. This reaction requires the cofactor 5,10-methylenetetrahydrofolate (MTHF) as a source of methyl groups. The conversion of dUMP to dTMP is the rate-limiting step in DNA synthesis and is an essential process for cell proliferation.
Applications De Recherche Scientifique
Adenosine, thymidylyl-(3'-5')-2'-deoxy- has been extensively studied in the field of biochemistry and molecular biology. It is used as a substrate for the study of thymidylate synthase, which is an important enzyme in DNA synthesis. The mechanism of action of thymidylate synthase and its interaction with adenosine, thymidylyl-(3'-5')-2'-deoxy- have been studied in detail. Adenosine, thymidylyl-(3'-5')-2'-deoxy- is also used as a marker for DNA damage and repair, and its levels are altered in response to various stressors.
Propriétés
Numéro CAS |
19192-40-6 |
|---|---|
Nom du produit |
Adenosine, thymidylyl-(3'-5')-2'-deoxy- |
Formule moléculaire |
C20H26N7O10P |
Poids moléculaire |
555.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5S)-3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H26N7O10P/c1-9-4-26(20(31)25-18(9)30)13-2-10(5-28)19(36-13)37-38(32,33)34-6-12-11(29)3-14(35-12)27-8-24-15-16(21)22-7-23-17(15)27/h4,7-8,10-14,19,28-29H,2-3,5-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31)/t10-,11+,12-,13+,14-,19-/m1/s1 |
Clé InChI |
XPAOKCSHUNYPBS-XSBNNCSWSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)CO |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)CO |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)CO |
Synonymes |
(d(AT)10)2 (dApT) 2'-deoxythymidylyl-(3'-5')-2'-deoxyadenosine d(A-T) d(AT) d(TpA) deoxyadenylyl-3'.5'-deoxythymidylic acid deoxyadenylyl-3'5'-deoxythymidylate DTL-DAD dTpdA TA(asterisk) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



